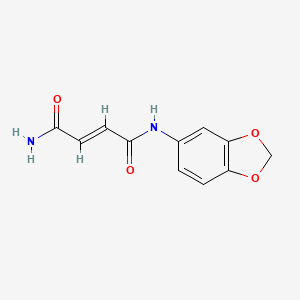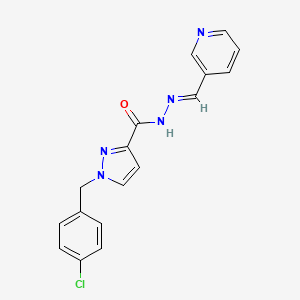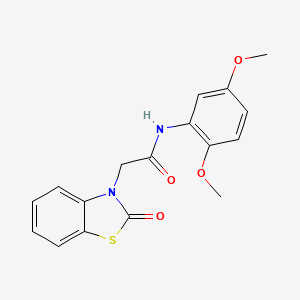
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps including acylation, reduction, and refluxing with specific reagents to achieve the desired product. For instance, a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was synthesized and characterized using spectroscopy and elemental analysis, demonstrating a typical method for synthesizing nitrophenyl benzamides (Saeed, Hussain, & Flörke, 2008). Similarly, synthesis methods can involve refluxing with thionyl chloride and treatment with acids or bases under specific conditions to obtain chloro-nitrophenyl benzamide derivatives (Saeed, Hussain, Abbas, & Bolte, 2010).
Molecular Structure Analysis
X-ray diffraction data has elucidated the crystal structures of related compounds, revealing orthorhombic and monoclinic space groups with specific unit cell dimensions. The dihedral angles between aromatic rings and the orientation of nitro groups provide insights into the molecular structure and stability of these compounds through intramolecular and intermolecular hydrogen bonds (Saeed, Hussain, & Flörke, 2008); (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions including ring-opening, cycloaddition, and nucleophilic substitution, leading to the formation of thioketene intermediates, esters, amides, and potentially new heterocyclic compounds. The reactivity towards O- or N-nucleophiles and the subsequent formation of dimeric species or heterocyclic analogs highlight the chemical versatility of these compounds (Androsov & Neckers, 2007).
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure Insights : Research on structurally similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provides insights into their crystal structure, highlighting the significance of intramolecular and intermolecular interactions. These studies are foundational for understanding the physical and chemical properties of nitrobenzamide derivatives, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide. Such analyses are crucial for the development of new materials with potential applications in various domains including drug design and materials science (Saeed, Hussain, & Flörke, 2008).
Antimicrobial and Antitubercular Potential
- Antimicrobial Activity : Derivatives of nitrobenzamide have shown promising antimicrobial properties. Studies demonstrate the synthesis of novel compounds with significant activity against microbial species, suggesting potential applications of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide in developing antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
- Anti-Tubercular Applications : Novel derivatives synthesized for specific structures have shown potential as anti-tubercular scaffolds. The application in tuberculosis treatment underscores the versatility of nitrobenzamide derivatives in medicinal chemistry and drug development (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Synthesis of Heterocyclic Compounds
- Building Blocks for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as precursors for the synthesis of various heterocyclic scaffolds. This illustrates the potential of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide as a versatile starting material for the synthesis of heterocyclic compounds with applications in pharmaceuticals and organic electronics (Křupková, Funk, Soural, & Hlaváč, 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : The investigation into N-Phenyl-benzamide derivatives, including the analysis of their electron-withdrawing and electron-donating substituents, reveals their potential as corrosion inhibitors. This research indicates that similar structures, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide, could be explored for their efficacy in protecting metals against corrosion, which has implications for material science and engineering applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propriétés
IUPAC Name |
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSUQIVSHCHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
